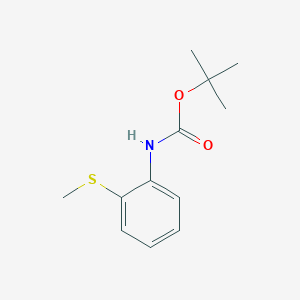

2-(N-BOC-Amino)thioanisole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(N-BOC-Amino)thioanisole” is an organic compound with the molecular formula C12H17NO2S . It is also known by other names such as “tert-Butyl (2- (methylthio)phenyl)carbamate” and "Tert-butyl N- (2-methylsulfanylphenyl)carbamate" .

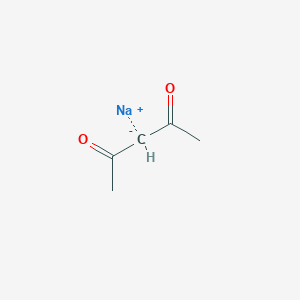

Molecular Structure Analysis

The molecular structure of “2-(N-BOC-Amino)thioanisole” is represented by the InChI code1S/C12H17NO2S/c1-12(2,3)15-11(14)13-9-7-5-6-8-10(9)16-4/h5-8H,1-4H3,(H,13,14) . This compound is the sulfur analogue—the thioether rather than the oxygen-centered ether—of anisole . Physical And Chemical Properties Analysis

The molecular weight of “2-(N-BOC-Amino)thioanisole” is 239.34 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 4 .科学的研究の応用

Rapid Synthesis of Boc-Protected Derivatives

Boc-protected amino acids, including derivatives similar to "2-(N-BOC-Amino)thioanisole," are crucial in the development of synthetic opioid ligands, showcasing their importance in creating compounds with potential therapeutic applications. The synthesis of such derivatives often involves microwave-assisted techniques, highlighting advancements in rapid and efficient chemical synthesis (Bender et al., 2015).

Native Chemical Ligation

The synthesis of complex peptides through native chemical ligation techniques utilizes Boc-protected amino acids. This method is critical for creating peptides with precise structural configurations, essential for studying protein functions and developing peptide-based therapeutics (Crich & Banerjee, 2007).

Organometallic Peptide Complexes

Research into organometallic peptide complexes involving Boc-protected amino acids opens new avenues in the synthesis of bioconjugates. Such studies contribute to our understanding of the interface between organic chemistry and biochemistry, offering potential applications in drug discovery and molecular biology (Lemke & Metzler‐Nolte, 2011).

Catalysis and Green Chemistry

The development of efficient and environmentally friendly catalytic methods for the N-tert-butoxycarbonylation of amines highlights the role of Boc-protected compounds in advancing green chemistry principles. Such methodologies not only improve synthetic efficiency but also reduce the environmental impact of chemical processes (Heydari et al., 2007).

Peptide Synthesis and Drug Development

The application of Boc-protected amino acids in peptide synthesis is pivotal for drug development. Techniques such as solid-phase peptide synthesis rely heavily on the use of protected amino acids to achieve high purity and specificity in peptide sequences, crucial for the development of peptide-based drugs (Yusuf et al., 2014).

特性

IUPAC Name |

tert-butyl N-(2-methylsulfanylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)13-9-7-5-6-8-10(9)16-4/h5-8H,1-4H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKWUUUUGKOREC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437561 |

Source

|

| Record name | 2-(N-BOC-Amino)thioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N-BOC-Amino)thioanisole | |

CAS RN |

144303-96-8 |

Source

|

| Record name | 2-(N-BOC-Amino)thioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B177218.png)

![[4-(Aminomethyl)cyclohexyl]methanol](/img/structure/B177226.png)

![1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane](/img/structure/B177251.png)